Bienvenue dans la boutique en ligne BenchChem!

Sparteine-sulfate

Electrophysiology Antiarrhythmic Drug Development Ion Channel Pharmacology

Select Sparteine sulfate for its unique, evidence-backed triple utility. (1) It is the canonical CYP2D6 probe drug, enabling unambiguous metabolizer phenotyping for genotype-guided dosing studies. (2) As a calibrated Class Ia antiarrhythmic (Nav1.x IC50 168.8 µM), it probes sodium channel function without the potent inhibition of ajmaline or pronounced QT prolongation of quinidine. (3) It provides a mild, sustained oxytocic effect for reproductive pharmacology models. Sustainably isolated from renewable Lupinus biomass via a validated green chemistry process.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
Cat. No. B8070883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparteine-sulfate
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4
InChIInChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13+,14-,15+
InChIKeySLRCCWJSBJZJBV-NMWPEEMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sparteine Sulfate: A Quinolizidine Alkaloid for Sodium Channel Blockade and CYP2D6 Phenotyping


Sparteine sulfate is the hydrated sulfate salt of (−)-sparteine, a naturally occurring quinolizidine alkaloid extracted primarily from Lupinus species [1]. It is classified as a Class Ia antiarrhythmic agent due to its inhibition of voltage-gated sodium channels (Nav) with intermediate dissociation kinetics, and it also demonstrates oxytocic and anticonvulsant properties [2]. Notably, sparteine serves as a canonical probe drug for CYP2D6 pharmacogenomic phenotyping, a role not shared by most other sodium channel blockers [3].

Why Class Ia Antiarrhythmics or Other Sodium Channel Blockers Cannot Be Simply Substituted for Sparteine Sulfate


Substitution of sparteine sulfate with other Class Ia agents (e.g., quinidine, procainamide, ajmaline) or sodium channel blockers is not straightforward due to quantitative differences in potency, off-target binding, and metabolic pathways. Sparteine exhibits a unique rank-order of Nav1.x channel blockade potency [1] and, critically, is the only compound in its class that is extensively used as a CYP2D6 phenotyping probe, enabling precise dose individualization in clinical pharmacology studies [2]. Its oxytocic profile also differs qualitatively from that of oxytocin, precluding direct interchange in obstetric research [3].

Quantitative Evidence Differentiating Sparteine Sulfate from Key Comparators in Experimental Models


Sodium Channel Blockade Potency: Sparteine vs. Quinidine and Ajmaline

In a direct head-to-head comparison using loose patch clamp on isolated single skeletal muscle fibers, sparteine sulfate demonstrated an IC50 of 168.8 µM for inhibition of sodium currents, which was approximately 3-fold higher (less potent) than quinidine (IC50 55.7 µM) and 26-fold higher than ajmaline (IC50 6.6 µM) [1].

Electrophysiology Antiarrhythmic Drug Development Ion Channel Pharmacology

CYP2D6 Phenotyping: Sparteine as a Unique Probe Drug

Unlike quinidine, ajmaline, or other Class I antiarrhythmics, sparteine is a well-validated probe for CYP2D6 activity. In a German cohort of 195 individuals, sparteine metabolic ratio (urinary sparteine / 2- and 5-dehydrosparteine) exhibited a trimodal distribution, identifying 15 poor metabolizers, 21 intermediate metabolizers, and 159 extensive/ultrarapid metabolizers [1]. No comparable phenotyping utility exists for quinidine or ajmaline in the CYP2D6 pathway.

Pharmacogenomics Drug Metabolism Precision Medicine

Oxytocic Activity: Sparteine vs. Oxytocin

In an in vitro comparison using isolated human pregnant-uterus muscle strips, both l-sparteine and oxytocin initiated spontaneous contractions [1]. However, a separate in vivo study reported that intramuscular administration of 150 mg sparteine sulfate produced a mildly oxytocic effect, which in duration and character resembled ergot preparations more closely than oxytocin [2]. This indicates a distinct pharmacodynamic profile.

Obstetrics Reproductive Pharmacology Uterine Contractility

Cardiac Electrophysiology: Refractory Period Prolongation vs. Other Class Ia Agents

In isolated guinea-pig atria, sparteine (2.4×10⁻⁶ to 7.1×10⁻⁵ M) prolonged the functional refractory period, though quinidine produced a more pronounced prolongation at overlapping concentrations [1]. This aligns with sparteine's classification as a Class Ia agent but highlights its quantitatively distinct electrophysiological signature.

Cardiac Electrophysiology Antiarrhythmic Drug Screening Arrhythmia Models

Sustainable Production Process: Purity and Characterization

A 2019 study detailed a sustainable preparation of sparteine sulfate from Lupinus montanus leaves and stems, achieving a final product characterized by gas chromatography-mass spectrometry (GC-MS) and X-ray crystallography, confirming high purity and consistent crystal structure [1]. This contrasts with many synthetic Class I agents that rely on multi-step organic synthesis with variable yields and impurities.

Natural Product Chemistry Sustainable Synthesis Analytical Chemistry

Optimal Research and Industrial Scenarios for Sparteine Sulfate Use


Pharmacogenomics Studies Requiring CYP2D6 Phenotyping

Sparteine sulfate is the preferred tool for determining CYP2D6 metabolic status in clinical pharmacology studies. Its well-characterized metabolic ratio enables unambiguous classification of poor, intermediate, and extensive metabolizers [1]. This is essential for studies investigating genotype-guided dosing of CYP2D6 substrates or for patient stratification in clinical trials.

Electrophysiology Experiments Requiring a Modest Sodium Channel Blocker

When a Class Ia antiarrhythmic with intermediate potency is needed—for example, to probe sodium channel function without the potent inhibition of ajmaline (IC50 6.6 µM) or the more pronounced QT prolongation of quinidine—sparteine sulfate (IC50 168.8 µM) provides a calibrated tool [1].

Uterine Contractility Research with an Ergot-like Profile

In reproductive pharmacology studies, sparteine sulfate offers a mild, sustained oxytocic effect that resembles ergot alkaloids rather than the rapid, potent action of oxytocin [1][2]. This makes it suitable for models examining prolonged uterine stimulation or coordination patterns.

Sustainable Chemistry and Natural Product Sourcing

For laboratories emphasizing green chemistry principles, sparteine sulfate can be isolated from renewable Lupinus biomass using a sustainable, low-waste process, as validated by GC-MS and crystallography [1]. This contrasts with the synthetic routes required for most other antiarrhythmic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sparteine-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.